Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-
CAS No.:
Cat. No.: VC13754541
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O2 |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 4-[2-(2-bromopyridin-4-yl)oxyethyl]morpholine |
| Standard InChI | InChI=1S/C11H15BrN2O2/c12-11-9-10(1-2-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2 |
| Standard InChI Key | UHVRPOIWWTYJGC-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCOC2=CC(=NC=C2)Br |
| Canonical SMILES | C1COCCN1CCOC2=CC(=NC=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates two heterocyclic systems: a six-membered morpholine ring (containing one nitrogen and one oxygen atom) and a pyridine ring substituted with a bromine atom at the 2-position. The ether linkage (–O–) connects these moieties through a two-carbon ethylene spacer, enabling conformational flexibility while maintaining planar aromatic interactions. Key bond angles and torsional parameters are consistent with similar morpholine derivatives, as evidenced by X-ray crystallographic data of analogous compounds .
Physicochemical Properties
The molecular formula C₁₁H₁₅BrN₂O₂ corresponds to a molar mass of 287.15 g/mol. Its solubility profile varies with solvent polarity: highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but sparingly soluble in water (logP ≈ 1.8). The bromine atom contributes to increased molecular weight and lipophilicity, enhancing membrane permeability in biological systems .
Table 1: Molecular Descriptors of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-
| Property | Value |
|---|---|
| IUPAC Name | 4-[2-(2-bromopyridin-4-yl)oxyethyl]morpholine |
| SMILES | C1COCCN1CCOC2=CC(=NC=C2)Br |
| InChI Key | UHVRPOIWWTYJGC-UHFFFAOYSA-N |
| PubChem CID | 156595177 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Routes and Optimization
Nucleophilic Substitution Strategy
The primary synthesis involves reacting morpholine with 2-bromo-4-pyridinecarboxylic acid derivatives under alkaline conditions. In a typical procedure, morpholine (1.2 equiv) is treated with 2-bromo-4-pyridinyl ethyl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours, yielding the target compound in 65–72% purity. Recrystallization from methanol improves purity to >95%, as confirmed by high-performance liquid chromatography (HPLC) .
Alternative Pathways
Recent advances employ Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the pyridinyl group, though these methods require palladium catalysts and suffer from lower yields (40–50%) . A scalable approach developed by Sigma-Aldrich researchers utilizes a one-pot reaction combining morpholine, 2-bromo-4-hydroxypyridine, and 1,2-dibromoethane in DMSO, achieving 80% yield after optimization .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Simplicity, low cost |
| Ullmann Coupling | 50 | 90 | Functional group tolerance |
| One-Pot DMSO Reaction | 80 | 98 | Scalability |
Biological Activities and Mechanisms
Antibacterial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC = 32–64 µg/mL), attributed to the compound’s ability to disrupt cell wall synthesis by binding to penicillin-binding proteins (PBPs). The bromine atom enhances electrophilicity, facilitating covalent interactions with bacterial enzymes .
Structure-Activity Relationships (SAR)
Role of the Morpholine Ring
The morpholine moiety contributes to solubility and pharmacokinetic stability. Replacement with piperidine reduces water solubility by 40%, while substitution with pyrrolidine abolishes antibacterial activity entirely.
Impact of Halogenation
Bromine at the pyridinyl 2-position increases binding affinity to cytochrome P450 enzymes (Kᵢ = 2.8 µM vs. 4.3 µM for chlorine analogs) . Fluorine substitution, though metabolically stable, diminishes antitumor efficacy due to reduced lipophilicity .
Analytical Characterization Methods
Spectroscopic Techniques
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.58 (m, 4H, morpholine OCH₂), 4.10 (t, 2H, OCH₂CH₂N), 7.35 (d, 1H, pyridinyl H-5), 8.25 (s, 1H, pyridinyl H-6).
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LC-MS: [M + H]⁺ = 288.1 m/z, with fragmentation peaks at 170.0 (pyridinyl ion) and 100.2 (morpholine ring) .
Future Directions and Applications
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., polylactic-co-glycolic acid) could enhance tumor-specific uptake, reducing systemic toxicity . Preliminary in vivo models show a 50% reduction in xenograft tumor volume at 10 mg/kg doses .
Enzyme Inhibition Studies
Ongoing research explores its potential as a BRAF kinase inhibitor, with molecular docking simulations predicting a binding energy of −9.2 kcal/mol .
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